4-Methylcyclohexyl bromoacetate
Description
4-Methylcyclohexyl bromoacetate (CAS 28384-27-2) is a brominated ester derivative with the molecular formula C₉H₁₅BrO₂ and a molecular weight of 259.12 g/mol . Structurally, it consists of a 4-methylcyclohexanol moiety esterified with bromoacetic acid. This compound is part of a broader class of cyclohexanol esters, which are often utilized in organic synthesis, polymer chemistry, and as intermediates in pharmaceuticals or agrochemicals.
Its inclusion in the National Service Center (NSC) database (NSC 406069) suggests it has been explored in research contexts, though explicit applications remain unspecified .
Properties
CAS No. |
28384-27-2 |
|---|---|
Molecular Formula |
C9H15BrO2 |
Molecular Weight |
235.12 g/mol |
IUPAC Name |
(4-methylcyclohexyl) 2-bromoacetate |
InChI |
InChI=1S/C9H15BrO2/c1-7-2-4-8(5-3-7)12-9(11)6-10/h7-8H,2-6H2,1H3 |
InChI Key |
DMUQRRGWKWYGMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)OC(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Laboratory-Scale Synthesis
The most direct route involves the esterification of 4-methylcyclohexanol with bromoacetyl bromide. This reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran (THF) under inert conditions. Pyridine or triethylamine is added to scavenge hydrogen bromide (HBr) generated during the reaction.
Procedure :
- Reagents :
- 4-Methylcyclohexanol (1 equiv)
- Bromoacetyl bromide (1.1 equiv)
- Pyridine (1.2 equiv)
- Anhydrous dichloromethane (solvent)
Conditions :
Mechanistic Insight :
The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of 4-methylcyclohexanol attacks the electrophilic carbonyl carbon of bromoacetyl bromide. Pyridine neutralizes HBr, shifting the equilibrium toward product formation.
Alternative Bromoacetylating Agents
Bromoacetic acid may replace bromoacetyl bromide in the presence of coupling agents. For example, N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates esterification under mild conditions.
Procedure :
- Reagents :
- 4-Methylcyclohexanol (1 equiv)
- Bromoacetic acid (1.2 equiv)
- DCC (1.5 equiv)
- 4-Dimethylaminopyridine (DMAP, catalytic)
Conditions :
- Temperature: 0°C → room temperature
- Solvent: Dichloromethane or THF
- Reaction time: 6–12 hours
Bromination of 4-Methylcyclohexyl Acetate
Phosphorus Tribromide (PBr₃) Method
Bromination of pre-formed 4-methylcyclohexyl acetate offers a two-step approach. This method is advantageous when bromoacetyl reagents are unavailable.
Procedure :
- Synthesis of 4-Methylcyclohexyl Acetate :
Bromination :
Red Phosphorus and Sulfuric Acid
A cost-effective bromination employs red phosphorus and sulfuric acid to generate HBr in situ. This method is scalable but requires careful temperature control.
Procedure :
- Reagents :
- 4-Methylcyclohexyl acetate (1 equiv)
- Red phosphorus (0.2 equiv)
- Sulfuric acid (1.5 equiv)
- Bromine (1.1 equiv)
Conditions :
Industrial-Scale Synthesis
Continuous-Flow Reactors
Industrial production prioritizes efficiency and safety. Continuous-flow reactors enable precise control of exothermic reactions and reduce byproduct formation.
Procedure :
- Reagents :
- 4-Methylcyclohexanol (neat)
- Bromoacetyl bromide (neat)
- Triethylamine (catalytic)
Azeotropic Distillation
Large-scale esterification often incorporates azeotropic distillation to remove water, enhancing reaction efficiency.
Procedure :
- Reagents :
- 4-Methylcyclohexanol (1 equiv)
- Bromoacetic acid (1.1 equiv)
- Sulfuric acid (catalytic)
- Toluene (azeotroping agent)
Conditions :
Comparative Analysis of Methods
| Method | Reagents | Temperature | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Esterification (Bromoacetyl bromide) | Bromoacetyl bromide, Pyridine | 0–25°C | 75–85% | High purity, short reaction time | Costly reagents, HBr generation |
| Bromination (PBr₃) | PBr₃, MTBE | 0–40°C | 80–86% | Avoids HBr, scalable | Requires pre-formed acetate |
| Red P/H₂SO₄ | Red P, H₂SO₄, Bromine | 70–80°C | 72–78% | Cost-effective, industrial-friendly | Toxic byproducts, temperature-sensitive |
| Continuous-Flow | Neat reagents, Triethylamine | 25–30°C | 90–95% | High efficiency, minimal waste | High initial equipment cost |
Challenges and Optimization Strategies
Byproduct Mitigation
Chemical Reactions Analysis
Types of Reactions: 4-Methylcyclohexyl bromoacetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromoacetate group can be replaced by various nucleophiles, such as amines or thiols, to form substituted products.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-methylcyclohexanol and bromoacetic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include ammonia, primary and secondary amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature.
Ester Hydrolysis: Acidic hydrolysis can be performed using dilute hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Major Products:
Nucleophilic Substitution: Substituted 4-methylcyclohexyl derivatives.
Ester Hydrolysis: 4-Methylcyclohexanol and bromoacetic acid.
Scientific Research Applications
4-Methylcyclohexyl bromoacetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through esterification or nucleophilic substitution reactions.
Material Science: It is employed in the preparation of functionalized polymers and materials with specific properties, such as enhanced thermal stability or antimicrobial activity.
Mechanism of Action
The mechanism of action of 4-Methylcyclohexyl bromoacetate primarily involves its reactivity as an electrophile due to the presence of the bromoacetate group. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity allows it to participate in various substitution and esterification reactions, modifying the structure and function of target molecules.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Key Observations :
- Reactivity: The bromine atom in 4-methylcyclohexyl bromoacetate distinguishes it from non-halogenated analogs (e.g., 4-methylcyclohexyl butyrate). Bromoacetates are more reactive in nucleophilic substitutions, enabling applications in alkylation or polymer cross-linking .
- Steric Effects : The bulky 4-methylcyclohexyl group may hinder reaction kinetics compared to smaller esters like ethyl bromoacetate, which is widely used in organic synthesis due to its accessibility and lower steric hindrance .
Key Observations :
- Data Gaps : Toxicological data for 4-methylcyclohexyl bromoacetate is sparse, unlike ethyl bromoacetate, which has established safety protocols .
- Handling : All brominated compounds require stringent precautions (e.g., gloves, ventilation), but the cyclohexyl derivatives may pose additional challenges due to their volatility or persistence .
Research and Application Contexts
- Ethyl Bromoacetate : Extensively used as a reagent in the synthesis of pharmaceuticals, dyes, and fragrances. Its smaller size facilitates efficient reactions in catalytic systems .
- 4-Methylcyclohexyl Derivatives : These compounds are less studied but may serve as intermediates in specialty polymers or controlled-release formulations due to their hydrophobic cyclohexyl groups .
- Brominated Aromatics : Compounds like 4-(bromomethyl)benzaldehyde are employed in cross-coupling reactions (e.g., Suzuki-Miyaura), highlighting the versatility of bromine in synthetic chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
